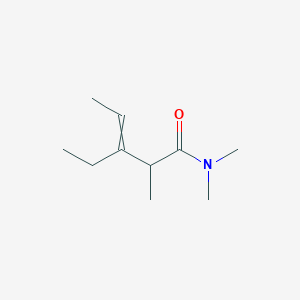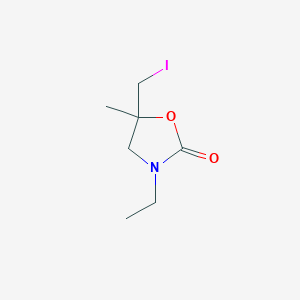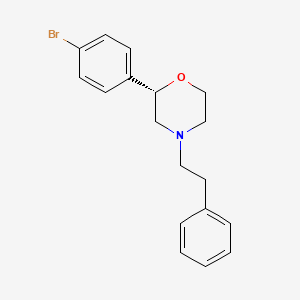
3-ethyl-N,N,2-trimethylpent-3-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethyl-N,N,2-trimethylpent-3-enamide is an organic compound with the molecular formula C10H19NO. It consists of 19 hydrogen atoms, 10 carbon atoms, 1 nitrogen atom, and 1 oxygen atom
Méthodes De Préparation
The synthesis of 3-ethyl-N,N,2-trimethylpent-3-enamide typically involves the reaction of appropriate starting materials under specific conditions. One common method is the reaction of 3-ethyl-2-methylpent-2-enal with N,N-dimethylamine in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure to yield the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Des Réactions Chimiques
3-ethyl-N,N,2-trimethylpent-3-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Applications De Recherche Scientifique
3-ethyl-N,N,2-trimethylpent-3-enamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-ethyl-N,N,2-trimethylpent-3-enamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
3-ethyl-N,N,2-trimethylpent-3-enamide can be compared with other similar compounds, such as:
3-ethyl-N,N,2-trimethylpent-2-enamide: This compound has a similar structure but differs in the position of the double bond.
3-ethyl-N,N,2-trimethylhex-3-enamide: This compound has an additional carbon atom in the chain, leading to different chemical properties.
3-ethyl-N,N,2-trimethylpent-3-enamine: This compound has an amine group instead of an amide group, resulting in different reactivity and applications.
Propriétés
Numéro CAS |
922177-60-4 |
|---|---|
Formule moléculaire |
C10H19NO |
Poids moléculaire |
169.26 g/mol |
Nom IUPAC |
3-ethyl-N,N,2-trimethylpent-3-enamide |
InChI |
InChI=1S/C10H19NO/c1-6-9(7-2)8(3)10(12)11(4)5/h6,8H,7H2,1-5H3 |
Clé InChI |
KYRDEGJPSDJYLF-UHFFFAOYSA-N |
SMILES canonique |
CCC(=CC)C(C)C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,4-Difluorophenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B14195555.png)




![2-[(But-3-yn-1-yl)oxy]-3-methylbutan-1-amine](/img/structure/B14195594.png)

![5-Methyl-N-[2-(piperidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14195612.png)
![3-[2-(4-Methoxyphenoxy)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14195618.png)
![Thiourea, [4-(octahydro-1(2H)-quinolinyl)phenyl]-](/img/structure/B14195620.png)
![N-[1-(2-Chlorophenyl)-3-phenylpropyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14195624.png)
![N-[2-(1-benzothiophen-3-yl)ethyl]-2-bromobenzamide](/img/structure/B14195630.png)
![N-(2-{(E)-[(Pyridin-2-yl)methylidene]amino}ethyl)acetamide](/img/structure/B14195634.png)
